rac氯吡格雷-13C,d3 氢硫酸盐

描述

“rac Clopidogrel-13C,d3 Hydrogen Sulfate” is a labelled form of Clopidogrel and an antithrombotic . It is a synthetic compound widely employed in scientific research, serving diverse applications in various fields .

Synthesis Analysis

This compound plays a crucial role as a chiral ligand in the synthesis of enantiomerically pure compounds . It serves as a chiral selector in chiral chromatography, facilitating the separation of enantiomers .Molecular Structure Analysis

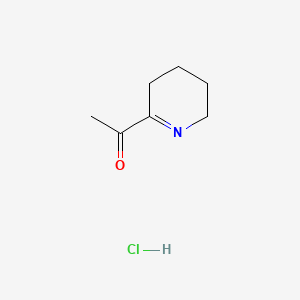

The molecular formula of “rac Clopidogrel-13C,d3 Hydrogen Sulfate” is C15(13C)H13D3ClNO2S•H2SO4 . It has a molecular weight of 423.91 .Chemical Reactions Analysis

This compound is instrumental in the exploration of stereoselective reactions, allowing researchers to gain insights into the mechanisms and factors influencing the preferential formation of specific stereoisomers .Physical And Chemical Properties Analysis

The appearance of “rac Clopidogrel-13C,d3 Hydrogen Sulfate” is a white to off-white solid . It has a specific rotation of -0.4° (c = 0.2, Methanol) . The carbon content is 45.26%, hydrogen content is 4.09%, nitrogen content is 3.20%, and sulfate is 22.84% by Ion Chromatography .科学研究应用

Chiral Ligand in Synthesis

rac Clopidogrel-13C,d3 Hydrogen Sulfate: is utilized as a chiral ligand in the synthesis of enantiomerically pure compounds. This application is crucial for scientists aiming to obtain specific molecular configurations, which is essential in the development of pharmaceuticals where the chirality of a drug can affect its efficacy and safety .

Chiral Selector in Chromatography

In chiral chromatography, rac Clopidogrel-13C,d3 Hydrogen Sulfate serves as a chiral selector. It facilitates the separation of enantiomers, which is a significant step in the purification process of chiral substances used in various scientific fields, including pharmacology and materials science .

Exploration of Stereoselective Reactions

The compound aids in the exploration of stereoselective reactions. Researchers utilize it to gain insights into the mechanisms and factors that influence the preferential formation of specific stereoisomers during chemical reactions .

Determination of Absolute Configuration

rac Clopidogrel-13C,d3 Hydrogen Sulfate: is instrumental in determining the absolute configuration of chiral compounds. Understanding the structural properties and how these compounds interact with biological systems is vital for drug design and development .

Antithrombotic Research

As a labeled version of Clopidogrel, an antithrombotic medication, this compound is used in pharmacological research to study the drug’s metabolism, distribution, and interaction within the body .

Isotope-Labeled Compound Studies

The incorporation of isotopes like 13C and d3 (deuterium) allows for detailed studies of reaction mechanisms and pathways in metabolic research. This is particularly useful in tracing the incorporation of these isotopes into various biochemical compounds .

Educational and Training Purposes

In academic settings, this compound is employed to teach advanced concepts of chirality and stereochemistry, providing practical experience in handling and analyzing chiral molecules .

作用机制

Target of Action

The primary target of rac Clopidogrel-13C,d3 Hydrogen Sulfate is the P2Y12 receptor . This receptor plays a crucial role in initiating a secondary messenger cascade that ultimately causes platelet aggregation .

Mode of Action

rac Clopidogrel-13C,d3 Hydrogen Sulfate acts as an irreversible inhibitor of the P2Y12 receptor . By binding to this receptor, it prevents the activation of the secondary messenger cascade, thereby inhibiting platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor disrupts the normal biochemical pathways involved in platelet aggregation. This disruption prevents the formation of blood clots, which is why rac Clopidogrel-13C,d3 Hydrogen Sulfate is classified as an antithrombotic .

Result of Action

The primary result of rac Clopidogrel-13C,d3 Hydrogen Sulfate’s action is the prevention of blood clot formation . By inhibiting platelet aggregation, it reduces the risk of thrombotic events such as myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of rac Clopidogrel-13C,d3 Hydrogen Sulfate can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances, and the temperature.

安全和危害

未来方向

As a labelled form of Clopidogrel, “rac Clopidogrel-13C,d3 Hydrogen Sulfate” has potential applications in various fields of research. Its role as a chiral ligand and selector could be further explored in the synthesis of enantiomerically pure compounds and the separation of enantiomers . Its use in the study of stereoselective reactions could provide valuable insights into the mechanisms and factors influencing the formation of specific stereoisomers .

属性

IUPAC Name |

sulfuric acid;trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1+1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-SPZGMPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747372 | |

| Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Clopidogrel-13C,d3 Hydrogen Sulfate | |

CAS RN |

1246814-55-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)

![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde](/img/structure/B586953.png)